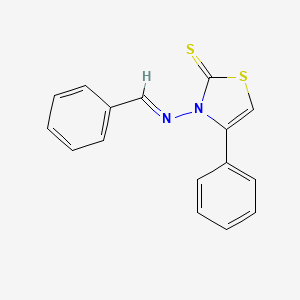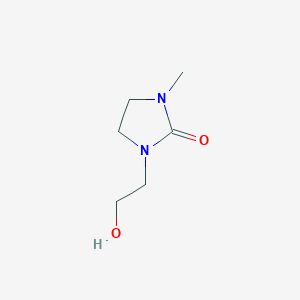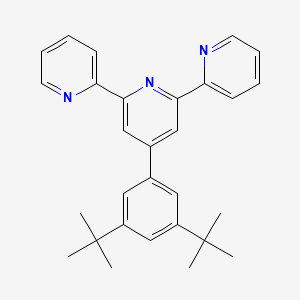
4'-(3,5-Di-tert-butylphenyl)-2,2':6',2''-terpyridine
Descripción general
Descripción
The compound “4’-(3,5-Di-tert-butylphenyl)-2,2’:6’,2’'-terpyridine” is a terpyridine derivative with a 3,5-di-tert-butylphenyl group attached at the 4’ position. Terpyridines are tridentate ligands that are often used in coordination chemistry . The 3,5-di-tert-butylphenyl group is a type of bulky phenyl group that can provide steric hindrance .
Molecular Structure Analysis
The molecular structure of this compound would be expected to feature a planar terpyridine core with the 3,5-di-tert-butylphenyl group extending out from the plane . The presence of the bulky tert-butyl groups on the phenyl ring could influence the overall conformation and packing of the molecules in the solid state .Chemical Reactions Analysis
Terpyridines are known to readily form complexes with transition metals, so this compound could potentially be used as a ligand in coordination chemistry . The presence of the 3,5-di-tert-butylphenyl group might influence the properties of any resulting complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the presence of the terpyridine and 3,5-di-tert-butylphenyl groups. For example, the terpyridine group could confer good solubility in polar solvents, while the 3,5-di-tert-butylphenyl group could increase the lipophilicity of the compound .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Photochemical and Thermal Synthesis : This compound is used in the synthesis of polypyridine ruthenium(II) complexes, exhibiting potential for photochemical synthesis applications. The high stability of the Ru(terpy)(phen) core is highlighted under irradiation conditions (Bonnet et al., 2003).
Enhanced Solubility in Ligands : Derivatives of this compound have been synthesized to improve solubility while not disturbing metal-centered processes. This indicates its role in the development of more soluble metal complexes (Constable et al., 1994).
Photoluminescence and Electroluminescence
Photoluminescence in Rhenium(I) Complexes : Derivatives show significant photoluminescence properties, useful in studying triplet energy levels of ligands. This property is crucial for applications in materials science, particularly in photoluminescent materials (Wang et al., 2013).
OLED Applications : Certain derivatives exhibit blue fluorescence, making them suitable as electron transport and electroluminescent materials for organic light emitting diode (OLED) applications. This underscores its potential in the field of display technologies (Lakshmanan et al., 2015).
Crystal Packing and Structural Analysis
Substituent Effects on Crystal Packing : The introduction of specific substituents to derivatives of this compound affects the crystal packing. This information is pivotal in crystal engineering and design of molecular materials (Klein et al., 2019).
Coordination Chemistry : The compound plays a role in the coordination chemistry of solubilizing oligopyridine, forming homoleptic complexes with various metals. This is significant in the field of coordination chemistry and the development of new metal complexes (Constable et al., 1997).
Miscellaneous Applications
Electrochemical Sensing : Some derivatives have been used to develop colorimetric sensors for metal ions like Hg2+, indicating their potential in environmental monitoring and detection technologies (Li et al., 2007).
Inorganic Complexes and Networks : The compound is utilized in the formation of single and double helical inorganic complexes, which are important in the study of molecular architecture and design (Ho et al., 1996).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3,5-ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3/c1-28(2,3)22-15-20(16-23(19-22)29(4,5)6)21-17-26(24-11-7-9-13-30-24)32-27(18-21)25-12-8-10-14-31-25/h7-19H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVRTNFXBUBSOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583258 | |
| Record name | 2~4~-(3,5-Di-tert-butylphenyl)-1~2~,2~2~:2~6~,3~2~-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(3,5-Di-tert-butylphenyl)-2,2':6',2''-terpyridine | |
CAS RN |
227948-34-7 | |
| Record name | 2~4~-(3,5-Di-tert-butylphenyl)-1~2~,2~2~:2~6~,3~2~-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







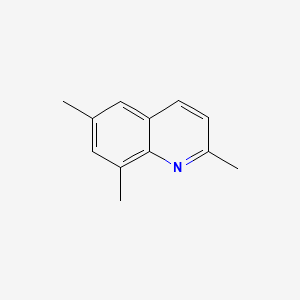

![1-[(1-Methylpiperidin-2-yl)methyl]piperazine](/img/structure/B3049894.png)

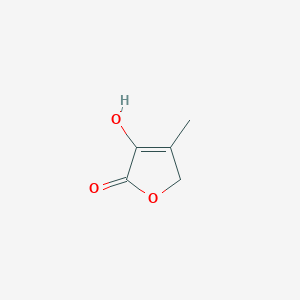
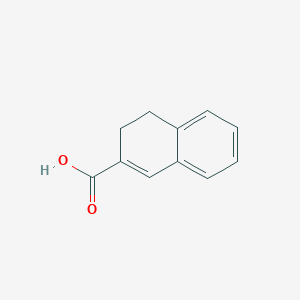

![N-[(2-Chlorophenyl)methylidene]benzenecarbohydrazonic acid](/img/structure/B3049903.png)
